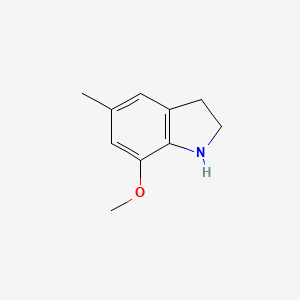
7-Methoxy-5-methyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-5-methyl-2,3-dihydro-1H-indole: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 7th position and a methyl group at the 5th position on the indole ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the Japp-Klingemann reaction, which involves the reaction of a diazonium salt with a β-keto ester, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Methoxy-5-methyl-2,3-dihydro-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals targeting various diseases .
Medicine: This compound and its derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets, such as enzymes and receptors, which are crucial in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The methoxy and methyl groups on the indole ring play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
7-Methoxyindole: Similar structure but lacks the methyl group at the 5th position.
5-Methylindole: Similar structure but lacks the methoxy group at the 7th position.
2,3-Dihydro-1H-indole: Lacks both the methoxy and methyl groups.
Uniqueness: 7-Methoxy-5-methyl-2,3-dihydro-1H-indole is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its distinct properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
7-methoxy-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-4-11-10(8)9(6-7)12-2/h5-6,11H,3-4H2,1-2H3 |
Clave InChI |
JZZJYEUREYLFOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


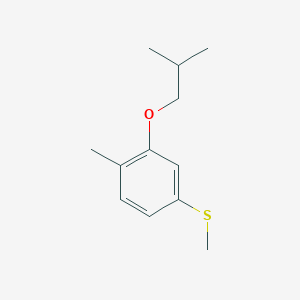



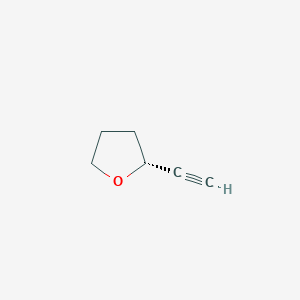
![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)

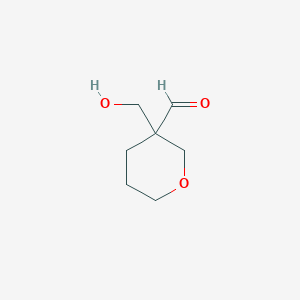
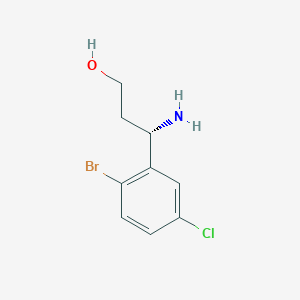
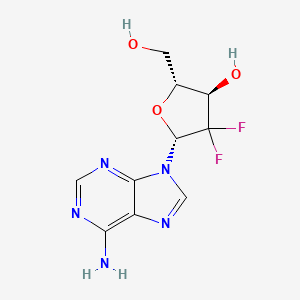
![5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082676.png)
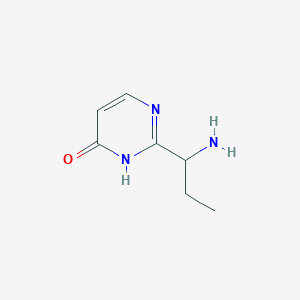
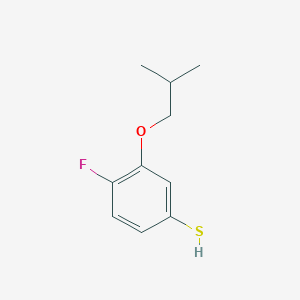
![4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13082685.png)
